molecular formula C25H23N5O5S2 B2590390 2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide CAS No. 896697-81-7

2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B2590390
CAS No.: 896697-81-7
M. Wt: 537.61
InChI Key: GPIYHAYVLVAYQC-UHFFFAOYSA-N
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Description

2-({4-[(2H-1,3-benzodioxol-5-yl)amino]quinazolin-2-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C25H23N5O5S2 and its molecular weight is 537.61. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Antiviral Potential

The compound has shown promise in the realm of antimalarial activity, with investigations highlighting its potential efficacy. Studies have explored the reactivity of sulfonamide derivatives, demonstrating notable antimalarial properties, supported by ADMET characterization and molecular docking studies. These findings indicate its potential utility in combating malaria, showcasing a promising avenue for further research in antimalarial therapeutics (Fahim & Ismael, 2021). Additionally, the compound's potential against COVID-19, facilitated by theoretical calculations and docking studies, further accentuates its applicability in addressing contemporary health challenges.

Antimicrobial Activity

The synthesis of novel sulfonamide derivatives, including those structurally related to the compound , has been investigated for their antimicrobial properties. These studies illuminate the antimicrobial efficacy of such compounds against a broad spectrum of bacterial strains. Computational and experimental methodologies have corroborated these findings, suggesting the compound's role in developing new antimicrobial agents (Fahim & Ismael, 2019).

Antitumor Properties

Research has also delved into the antitumor capabilities of sulfonamide derivatives, with specific focus on their cytotoxic activities against cancer cell lines. The synthesis of various derivatives has demonstrated significant cytotoxic potential, offering a foundation for the development of novel antitumor agents. Molecular docking studies complement these findings, providing insight into the mechanisms underpinning their efficacy (Ghorab et al., 2015).

Anti-Ulcerogenic and Anti-Ulcerative Colitis Activity

Emerging research indicates the compound's relevance in gastroenterological pharmacology, with studies exploring its anti-ulcerogenic and anti-ulcerative colitis activities. These investigations highlight the compound's therapeutic potential in treating gastrointestinal disorders, presenting a promising avenue for the development of new treatments (Alasmary et al., 2017).

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O5S2/c26-37(32,33)18-8-5-16(6-9-18)11-12-27-23(31)14-36-25-29-20-4-2-1-3-19(20)24(30-25)28-17-7-10-21-22(13-17)35-15-34-21/h1-10,13H,11-12,14-15H2,(H,27,31)(H2,26,32,33)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIYHAYVLVAYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC4=CC=CC=C43)SCC(=O)NCCC5=CC=C(C=C5)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.